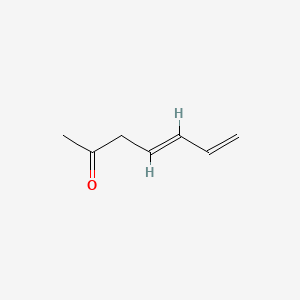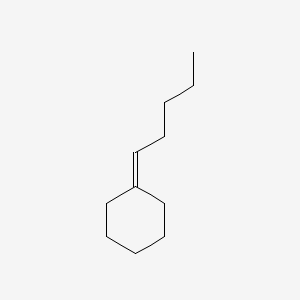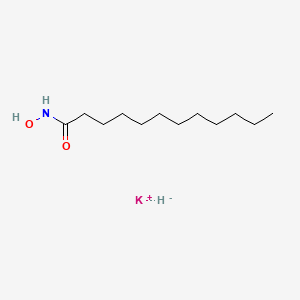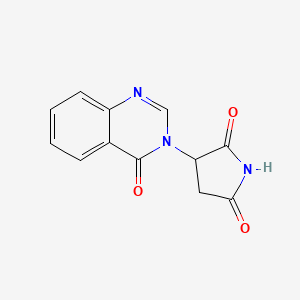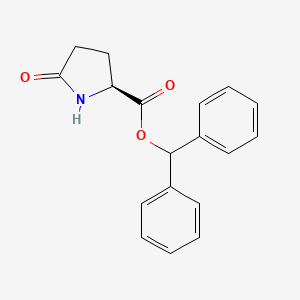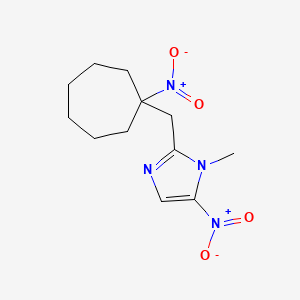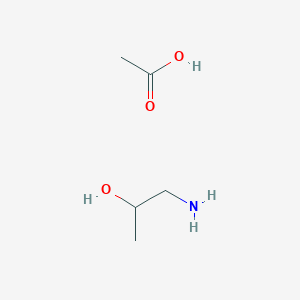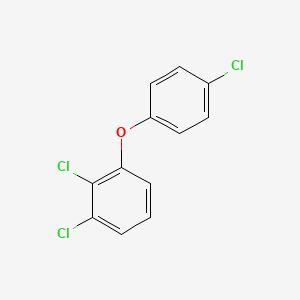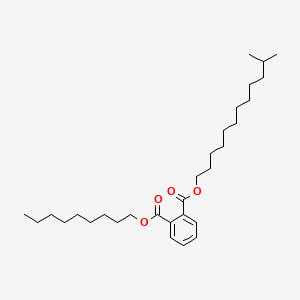
Isotridecyl nonyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotridecyl nonyl phthalate is a type of phthalate ester, which is primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalates, including this compound, are commonly used in the production of polyvinyl chloride (PVC) products, making them integral to various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isotridecyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with isotridecyl alcohol and nonyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves two main stages: the formation of monoesters followed by the formation of diesters .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride is reacted with isotridecyl and nonyl alcohols. The reaction is catalyzed by sulfuric acid, and the mixture is heated to facilitate the esterification process. The resulting product is then purified through distillation to remove any unreacted alcohols and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Isotridecyl nonyl phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid derivatives.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phthalic acid and the corresponding alcohols.
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products:
Oxidation: Phthalic acid derivatives.
Hydrolysis: Phthalic acid and isotridecyl alcohol/nonyl alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isotridecyl nonyl phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects as an endocrine disruptor and its impact on biological systems.
Medicine: Investigated for its potential toxicological effects and its role in drug delivery systems.
Industry: Widely used in the production of flexible PVC products, adhesives, coatings, and sealants
Wirkmechanismus
The mechanism by which isotridecyl nonyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors, and altering their normal function. This can lead to various physiological effects, including reproductive and developmental toxicity .
Vergleich Mit ähnlichen Verbindungen
- Diisodecyl phthalate (DIDP)
- Diisononyl phthalate (DINP)
- Di(2-ethylhexyl) phthalate (DEHP)
Comparison: Isotridecyl nonyl phthalate is unique due to its specific combination of isotridecyl and nonyl alcohols, which provides distinct physical and chemical properties compared to other phthalates. For instance, it offers a balance of flexibility and durability, making it suitable for specialized applications where other phthalates might not perform as well .
Eigenschaften
CAS-Nummer |
85851-90-7 |
|---|---|
Molekularformel |
C30H50O4 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
2-O-(11-methyldodecyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-4-5-6-7-11-14-19-24-33-29(31)27-22-17-18-23-28(27)30(32)34-25-20-15-12-9-8-10-13-16-21-26(2)3/h17-18,22-23,26H,4-16,19-21,24-25H2,1-3H3 |
InChI-Schlüssel |
ZDISDHALDFLPAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


